molecular formula C16H15N3S B4515054 (6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine

(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine

Cat. No.: B4515054
M. Wt: 281.4 g/mol
InChI Key: ODMNLURHSSKETG-UHFFFAOYSA-N
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Description

(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine is a compound that combines a pyridazine ring with a phenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine typically involves the formation of the pyridazine ring followed by the introduction of the phenyl and thienyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a diketone can form the pyridazine ring, which can then be functionalized with phenyl and thienyl groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or properties.

    Substitution: The phenyl and thienyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which (6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays or molecular docking simulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Phenylpyridazin-3-yl)(2-(2-thienyl)ethyl)amine is unique due to the presence of both phenyl and thienyl groups, which can confer distinct electronic and steric properties

Properties

IUPAC Name

6-phenyl-N-(2-thiophen-2-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-2-5-13(6-3-1)15-8-9-16(19-18-15)17-11-10-14-7-4-12-20-14/h1-9,12H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMNLURHSSKETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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